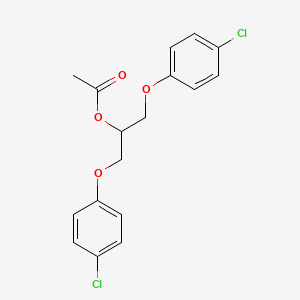
N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a thienyl ring, a methylene bridge, and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine typically involves the condensation of 5-nitro-3-thiophenecarboxaldehyde with 3-phenyl-5-isoxazolamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thienyl or isoxazole derivatives.
Aplicaciones Científicas De Investigación
N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-morpholino-N’-[(5-nitro-3-thienyl)carbonyl]urea
- N-[(5-nitro-3-thienyl)carbonyl]-N’-(2-thienylmethyl)urea
- 2-{(2E)-2-[(5-Nitro-3-thienyl)methylene]hydrazino}pyridine
Uniqueness
N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
37853-14-8 |
|---|---|
Fórmula molecular |
C14H9N3O3S |
Peso molecular |
299.31 g/mol |
Nombre IUPAC |
(E)-1-(5-nitrothiophen-3-yl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine |
InChI |
InChI=1S/C14H9N3O3S/c18-17(19)14-6-10(9-21-14)8-15-13-7-12(16-20-13)11-4-2-1-3-5-11/h1-9H/b15-8+ |
Clave InChI |
ZPMLHLSIKUTESD-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NOC(=C2)/N=C/C3=CSC(=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=C2)N=CC3=CSC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


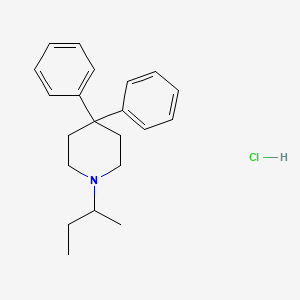
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)

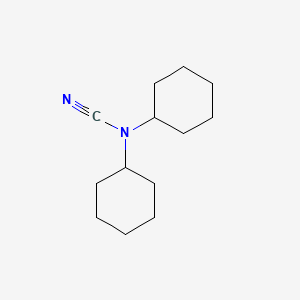
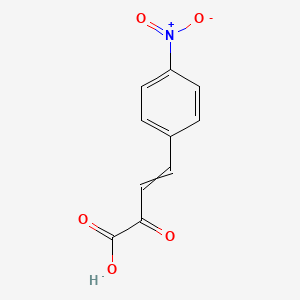
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
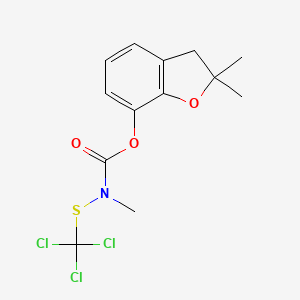
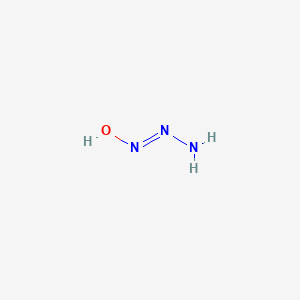
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
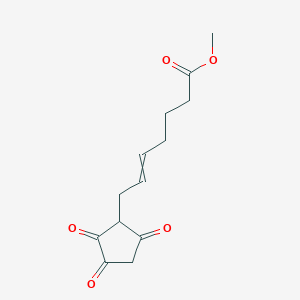
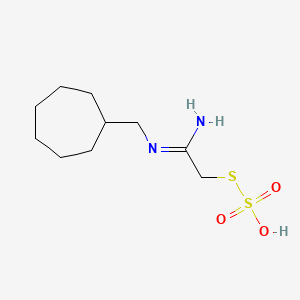
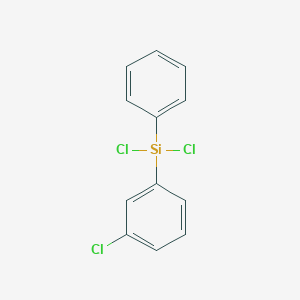
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
